molecular formula C14H10ClNO3 B1447990 Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 1713640-18-6

Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1447990
M. Wt: 275.68 g/mol
InChI Key: QNZMCSGLKNSTKS-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a furo[3,2-b]pyrrole moiety, which is a type of diheteropentalene . Diheteropentalenes are electron-rich heterocycles known for their varying degrees of aromaticity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . Other derivatives were obtained using phase-transfer catalysis conditions .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a pyrrole ring attached to a furo ring, with a carboxylate group attached to the pyrrole ring .

Scientific Research Applications

Synthesis and Derivative Reactions

  • Synthesis Techniques : This compound is synthesized through a two-step process involving the Vilsmeier-Haack reaction and other methods. Its synthesis is a starting point for further chemical transformations, creating a variety of derivatives for potential applications in various chemical studies (Zemanová & Gašparová, 2013).

  • Derivative Formation : Research includes the synthesis of furo[3,2-b]pyrrole derivatives, highlighting the compound's versatility as a precursor for different chemical entities. These derivatives are useful in understanding chemical reactivity and molecular structure (Krutošíková et al., 2001).

Structural and Aromaticity Studies

  • Molecular Structure Analysis : X-ray diffraction and ab initio studies have been conducted on various derivatives, providing insights into their molecular geometries and aromatic nature. This is crucial for understanding the stability and reactivity of these compounds (Cyrański et al., 2001).

Application in Organic Synthesis

  • Formation of Complex Compounds : The compound serves as a building block for complex organic syntheses, including the formation of pyrroles, pyridines, and other heterocyclic structures. This showcases its utility in creating diverse molecular architectures (Gajdoš et al., 2005).

  • Microwave Irradiation Effects : Studies have explored the effects of microwave irradiation on its reactions, demonstrating the potential for more efficient synthesis methods (Krutošíková et al., 2000).

Potential Antibacterial Activity

  • Antibacterial Properties : Some derivatives synthesized from this compound have been tested for antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Zemanov et al., 2017).

properties

IUPAC Name

methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-18-14(17)11-7-13-10(16-11)6-12(19-13)8-4-2-3-5-9(8)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZMCSGLKNSTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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